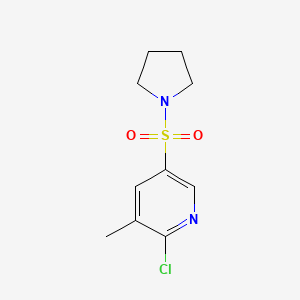

2-Chloro-3-methyl-5-(pyrrolidin-1-ylsulfonyl)pyridine

Description

2-Chloro-3-methyl-5-(pyrrolidin-1-ylsulfonyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with chlorine (Cl) at position 2, a methyl (-CH₃) group at position 3, and a pyrrolidine sulfonyl moiety at position 3. This compound shares structural similarities with other sulfonamide-functionalized pyridines, such as antimalarial candidates reported in recent studies . Its molecular weight is estimated to be ~300–350 g/mol, based on analogs like 2-Hydrazinyl-3-(pyrrolidin-1-ylsulfonyl)pyridine (Mol. Wt. 299.77) . Key synthetic routes likely involve sulfonylation of a chlorinated pyridine intermediate, as seen in the preparation of related derivatives (e.g., Scheme 1 in ) .

Properties

Molecular Formula |

C10H13ClN2O2S |

|---|---|

Molecular Weight |

260.74 g/mol |

IUPAC Name |

2-chloro-3-methyl-5-pyrrolidin-1-ylsulfonylpyridine |

InChI |

InChI=1S/C10H13ClN2O2S/c1-8-6-9(7-12-10(8)11)16(14,15)13-4-2-3-5-13/h6-7H,2-5H2,1H3 |

InChI Key |

FGFNATLUMVEHGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1Cl)S(=O)(=O)N2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methyl-5-(pyrrolidin-1-ylsulfonyl)pyridine typically involves the reaction of 2-chloro-3-methylpyridine with pyrrolidine and a sulfonylating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include pyrrolidine, chlorinating agents, and sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methyl-5-(pyrrolidin-1-ylsulfonyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.

Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-Chloro-3-methyl-5-(pyrrolidin-1-ylsulfonyl)pyridine is used in several scientific research fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-5-(pyrrolidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidin-1-ylsulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing new therapeutic agents.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Pyridine Derivatives

*Estimated based on analogs.

Key Observations:

Substituent Impact on Melting Points :

- Bulky or polar groups (e.g., nitro, methoxy) increase melting points. For example, Q12 (288–292°C) with gem-dimethyl and methoxy groups has a higher melting point than the hydrazinyl-pyrrolidine sulfonyl derivative (142–169°C) .

- The target compound’s melting point is likely lower than Q12 due to the absence of rigid aromatic substituents.

Molecular Weight Contributions :

- Sulfonamide groups (e.g., pyrrolidin-1-ylsulfonyl) significantly increase molecular weight compared to simpler substituents like methoxy or hydroxyl .

Spectroscopic and Analytical Data

Table 2: IR and NMR Spectral Comparisons

Biological Activity

2-Chloro-3-methyl-5-(pyrrolidin-1-ylsulfonyl)pyridine is a heterocyclic compound characterized by a pyridine ring with a chloro group, a methyl group, and a pyrrolidin-1-ylsulfonyl moiety. Its molecular formula is C₁₀H₁₃ClN₂O₂S, and it has garnered attention in medicinal chemistry for its potential biological activities, particularly as an enzyme inhibitor.

Chemical Structure and Properties

The structure of this compound is crucial for its biological activity. The presence of the pyrrolidin-1-ylsulfonyl group enhances its binding affinity to various biological targets, making it a candidate for therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃ClN₂O₂S |

| Molecular Weight | 260.74 g/mol |

| IUPAC Name | This compound |

Research indicates that this compound exhibits significant biological activity primarily through enzyme inhibition. The compound interacts with specific enzymes involved in critical biochemical pathways, inhibiting their activity through competitive binding mechanisms. This characteristic makes it valuable for studying enzyme functions and developing new therapeutic agents targeting various diseases.

Enzyme Inhibition

The compound has shown promise in inhibiting various enzymes, which could lead to therapeutic applications in treating diseases linked to enzyme dysfunction. The sulfonamide group enhances interaction with enzyme active sites, leading to effective inhibition.

Case Studies

Recent investigations into related compounds have highlighted the importance of structural modifications in enhancing biological activity. For example, derivatives featuring pyrrolidinyl groups have shown improved potency against bacterial strains compared to their non-pyrrolidinyl counterparts .

Research Findings

Several studies have focused on the synthesis and biological evaluation of similar compounds:

- Synthesis : The synthesis typically involves multi-step reactions starting from 2-chloro-3-methylpyridine, using reagents such as pyrrolidine and sulfonylating agents under controlled conditions.

- Biological Evaluation : In vitro studies have indicated that modifications to the pyridine ring can significantly impact the biological activity of sulfonamide derivatives. For example, compounds with enhanced binding capabilities were found to inhibit key enzymes relevant to disease pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.